molecular formula C32H35F3N4O5S B605774 4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide CAS No. 929890-64-2

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide

Cat. No. B605774
M. Wt: 644.7
InChI Key: MAQDQJWCSSCURR-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability, as well as its chemical reactivity.


Scientific Research Applications

Anticancer Properties

  • Anticancer Activity : A study by Ravinaik et al. (2021) explored the synthesis of similar benzamide derivatives and evaluated their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide.

  • Cytotoxicity Evaluation : Research by Ravichandiran et al. (2019) involved synthesizing naphthoquinone derivatives containing phenylaminosulfanyl moiety and evaluating their cytotoxicity against human cancer cell lines. Some compounds displayed potent cytotoxic activity and induced apoptosis and cell cycle arrest in cancer cells.

Mechanism of Action Studies

  • HIV Entry Inhibitors : A study by Watson et al. (2005) investigated a compound structurally similar to the one , examining its role as a noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects for HIV-1.

Synthesis and Reactivity Research

  • Synthesis of Benzamide Derivatives : Research on the synthesis of benzamide derivatives with various applications, such as anticancer, antimicrobial, and other pharmacological activities, is ongoing. For example, Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, demonstrating the versatility of benzamide derivatives in drug development.

  • Antimicrobial Agents : The synthesis and evaluation of benzamide derivatives as antimicrobial agents were explored by Bikobo et al. (2017). They synthesized a series of compounds and tested them against various bacterial and fungal strains, finding some to be more potent than reference drugs.

Safety And Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.


Future Directions

This could involve discussing potential applications of the compound, areas where further research is needed, or new methods for its synthesis.


properties

IUPAC Name

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDQJWCSSCURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide

CAS RN

929890-64-2
Record name AZD-7295
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929890642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-7295
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-7295
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102MC1467J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 5′-amino-2′-trifluoromethoxy-biphenyl-4-carboxylic acid {4-[4-(propane-1-sulfonyl)-piperazin-1-ylmethyl]-phenyl}-amide (50 mg) in dry THF (1 ml) was treated with N,N-diisopropylethylamine (60 μl) followed by cyclopropane carbonyl chloride (18 mg). After 16 h the mixture was evaporated and the residue purified by chromatography. Gradient elution with 0%-30% 20DCM:8EtOH:1NH3 in DCM over 35 mins gave the title compound as an off-white solid (18 mg).
Name
5′-amino-2′-trifluoromethoxy-biphenyl-4-carboxylic acid {4-[4-(propane-1-sulfonyl)-piperazin-1-ylmethyl]-phenyl}-amide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide

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